Boc-N-Me-Phe-OH: Conformational Restriction via cis/trans Isomerization
The incorporation of N-methylphenylalanine (derived from Boc-N-Me-Phe-OH) into vasopressin analogs induces a distinct conformational equilibrium around the modified peptide bond. NMR studies on [D-MePhe²,MePhe³]AVP reveal the presence of at least two major conformational families due to cis/trans isomerization of the 2-3 peptide bond, with the major species adopting a trans-1,2 / cis-2,3 geometry [1]. In contrast, the native peptide lacks this N-methyl group and therefore does not exhibit this specific conformational restriction. This represents a class-level inference; direct comparative data for the isolated building block is not available.
| Evidence Dimension | Peptide Bond Conformation (cis/trans equilibrium) |
|---|---|
| Target Compound Data | In analogs containing MePhe, the major species adopts a trans-1,2 / cis-2,3 geometry [1]. |
| Comparator Or Baseline | Native peptide (without N-methylation) does not display this specific conformational constraint. |
| Quantified Difference | N-methylation introduces a new, major cis conformation for the preceding peptide bond. |
| Conditions | 2D NMR in H₂O/D₂O (9:1) of arginine vasopressin analogs [1]. |
Why This Matters
This conformational restriction is a critical design tool for medicinal chemists aiming to pre-organize a peptide into a bioactive conformation, which is impossible with standard phenylalanine.
- [1] Trzepalka, E., Kowalczyk, W., & Lammek, B. (2004). Cis/trans conformational equilibrium across the N-methylphenylalanine2- N-methylphenylalanine3 peptide bond of arginine vasopressin analogs. Journal of Peptide Science, 10(6), 333-346. DOI: 10.1002/psc.558 View Source
